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molecular formula C8H7BrN2 B2579785 6-Bromo-8-methylimidazo[1,2-a]pyridine CAS No. 217435-65-9

6-Bromo-8-methylimidazo[1,2-a]pyridine

Cat. No. B2579785
M. Wt: 211.062
InChI Key: FUGACMZCEQHBIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07446113B2

Procedure details

To a solution of commercially available 2-amino-5-bromo-3-picoline (21.48 g, 115 mmol) and bromoacetaldehyde diethyl acetal (90%, 39.6 mL, 230 mmol) in EtOH (110 mL) was added 48% aq. HBr (11 mL) and the mixture was refluxed for 11 h. Cooled to 23° C., diluted with EtOAc, poured into sat. NaHCO3-sol., separated phases, washed with the organic layer with brine, dried over Na2SO4. Removal of the solvent in vacuum (not over 40° C. bath temperature) left an orange liquid, which was directly coated on silica gel for chromatography. Silica gel column filtration with heptane/EtOAc 50:50→0:100 gave the title compound as a light brown solid (17.36 g, 72%).MS (ISP) 211.0 [(M+H)+], 231.1 [(M+2+H)+].
Quantity
21.48 g
Type
reactant
Reaction Step One
Quantity
39.6 mL
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
72%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([Br:9])=[CH:4][N:3]=1.[CH2:10](OC(OCC)CBr)[CH3:11].Br.C([O-])(O)=O.[Na+]>CCO.CCOC(C)=O>[Br:9][C:5]1[CH:6]=[C:7]([CH3:8])[C:2]2[N:3]([CH:10]=[CH:11][N:1]=2)[CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
21.48 g
Type
reactant
Smiles
NC1=NC=C(C=C1C)Br
Name
Quantity
39.6 mL
Type
reactant
Smiles
C(C)OC(CBr)OCC
Name
Quantity
11 mL
Type
reactant
Smiles
Br
Name
Quantity
110 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 11 h
Duration
11 h
CUSTOM
Type
CUSTOM
Details
, separated phases
WASH
Type
WASH
Details
washed with the organic layer with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuum (not over 40° C. bath temperature)
WAIT
Type
WAIT
Details
left an orange liquid, which
FILTRATION
Type
FILTRATION
Details
Silica gel column filtration with heptane/EtOAc 50:50→0:100

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=2N(C1)C=CN2)C
Measurements
Type Value Analysis
AMOUNT: MASS 17.36 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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